![molecular formula C21H23N3O2 B4185019 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide
Descripción general
Descripción
2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide, also known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP belongs to the class of compounds known as imidazole-containing compounds, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. In addition, 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In vivo studies have shown that 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can reduce blood pressure and improve endothelial function in animal models of hypertension. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has also been shown to reduce tumor growth and angiogenesis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have low cytotoxicity in vitro and low acute toxicity in vivo. Another advantage is its ability to modulate multiple signaling pathways, which may make it useful for studying complex biological processes. One limitation of using 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide. One area of interest is the development of more efficient synthesis methods for 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide and its analogs. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide, which may provide insights into its potential therapeutic applications. In addition, further research is needed to elucidate the mechanism of action of 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide and its effects on various signaling pathways. Finally, more studies are needed to evaluate the safety and efficacy of 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide in preclinical and clinical settings.
Aplicaciones Científicas De Investigación
2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure. In cancer, 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have anti-tumor effects, which may be due to its ability to inhibit angiogenesis and induce apoptosis. In inflammation, 2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-17(21(25)23-12-5-14-24-15-13-22-16-24)26-20-10-8-19(9-11-20)18-6-3-2-4-7-18/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYZRAGZJDBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C=CN=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



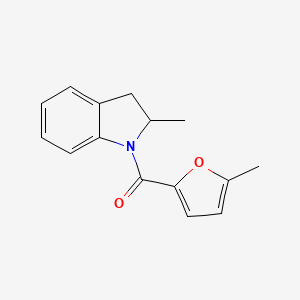
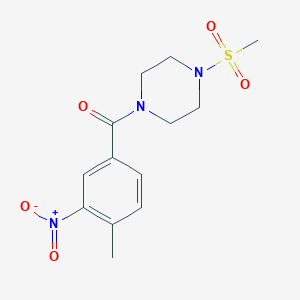
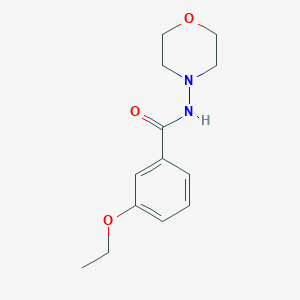
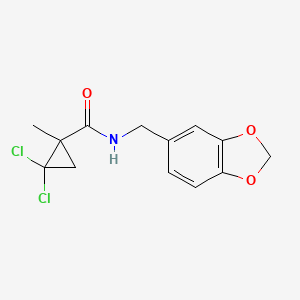
![3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4184956.png)
![2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)
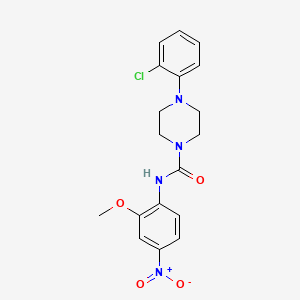
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)
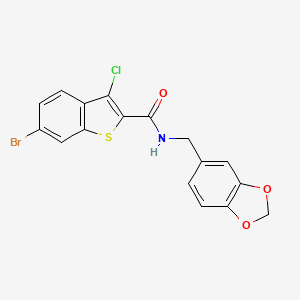
![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4185037.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185041.png)
